![molecular formula C12H24N2O2 B3001894 Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate CAS No. 2157653-98-8](/img/structure/B3001894.png)
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 3-aminocyclopentyl ethylamine.
Reaction Conditions: The reaction involves the coupling of tert-butyl carbamate with 3-aminocyclopentyl ethylamine under controlled conditions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds .
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Acts as a probe in biochemical assays to investigate biological pathways .
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Serves as a precursor for the synthesis of pharmaceutical intermediates .
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate
Comparison:
- tert-Butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity.
- Compared to tert-butyl carbamate , it has an additional aminocyclopentyl group, enhancing its potential for biological interactions.
- tert-Butyl N-methylcarbamate lacks the cyclopentyl ring, resulting in different chemical and biological properties.
- tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate is a stereoisomer with similar but distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(13)8-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGXGHJMGCBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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